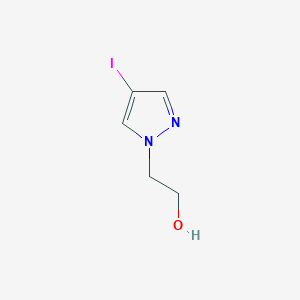

![molecular formula C22H18FN3O3 B2557714 4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-31-0](/img/structure/B2557714.png)

4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

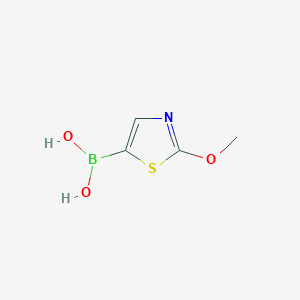

The compound “4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” is likely a synthetic organic compound. It contains several functional groups including a fluorophenoxy group, a benzoyl group, a pyridinyl group, and a piperazinone group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through processes like nucleophilic substitution, amide coupling, or reductive amination .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazinone ring attached to a pyridine ring via a benzoyl group, and a fluorophenoxy group attached to the benzoyl group .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

The chemistry of piperazine derivatives, including compounds like "4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one", often involves nucleophilic aromatic substitution reactions. These reactions are fundamental in synthesizing various biologically active molecules. For example, the study by Pietra and Vitali (1972) delves into the nucleophilic aromatic substitution of the nitro-group, illustrating the mechanism through which piperidine reacts with nitrobenzene derivatives. This reaction type is critical for constructing complex molecules with potential pharmaceutical applications (Pietra & Vitali, 1972).

DNA Binding and Fluorescent Staining

Compounds structurally related to "4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one" have been explored for their ability to bind to DNA and serve as fluorescent stains. For instance, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, demonstrate the potential of similar structures in cellular biology for chromosome and nuclear staining, as well as analysis of nuclear DNA content values in flow cytometry (Issar & Kakkar, 2013).

Antimicrobial and Anticancer Activities

Recent research on synthesized phenothiazines, which share some structural characteristics with the query compound, shows significant antimicrobial, anticancer, antiviral, and anti-inflammatory properties. These activities suggest the potential for compounds within this structural class to serve as bases for developing new therapeutic agents. The study by Pluta, Morak-Młodawska, and Jeleń (2011) highlights the broad spectrum of biological activities of these compounds, emphasizing the importance of the pharmacophoric substituents and the multicyclic ring system in their action mechanisms (Pluta, Morak-Młodawska, & Jeleń, 2011).

Development of New Therapeutics

The development of new therapeutics, such as Macozinone for tuberculosis treatment, illustrates the application of piperazine derivatives in addressing global health challenges. Macozinone, a piperazine-benzothiazinone derivative, targets the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showcasing the role of such compounds in developing more efficient drug regimens for tuberculosis (Makarov & Mikušová, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(4-fluorophenoxy)benzoyl]-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3/c23-17-6-8-19(9-7-17)29-20-5-1-3-16(13-20)22(28)25-11-12-26(21(27)15-25)18-4-2-10-24-14-18/h1-10,13-14H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRGBCNCDWCSAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)

![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)

![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)